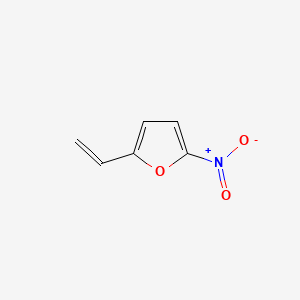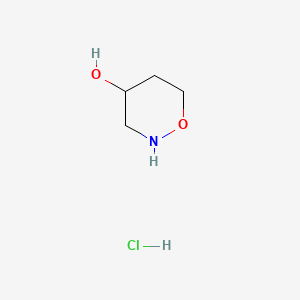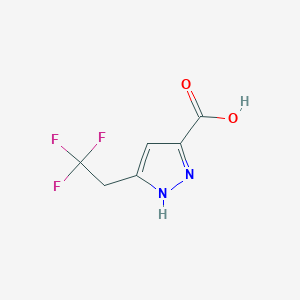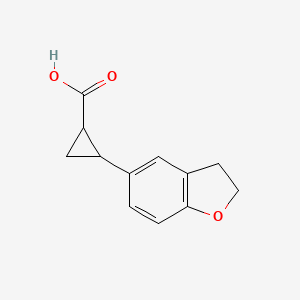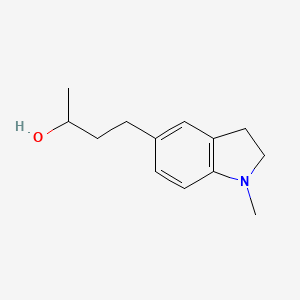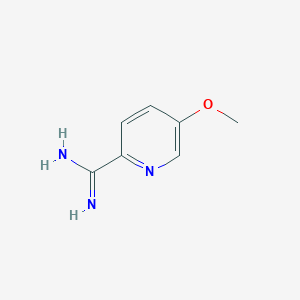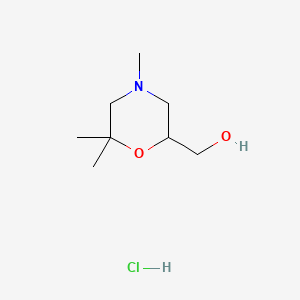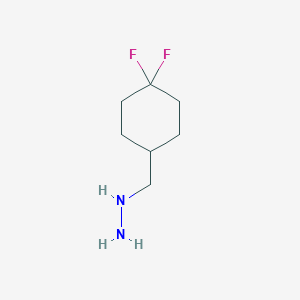
(4,4-Difluorocyclohexyl)methylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4,4-Difluorocyclohexyl)methyl]hydrazine is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to a methylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,4-difluorocyclohexyl)methyl]hydrazine typically involves the reaction of 4,4-difluorocyclohexylmethanol with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and reaction time to optimize yield and purity .
Industrial Production Methods
While specific industrial production methods for [(4,4-difluorocyclohexyl)methyl]hydrazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, automated control systems for temperature and pressure, and purification techniques such as distillation or crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(4,4-Difluorocyclohexyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorocyclohexyl ketones, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Scientific Research Applications
[(4,4-Difluorocyclohexyl)methyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4,4-difluorocyclohexyl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research focused on understanding and manipulating these pathways .
Comparison with Similar Compounds
Similar Compounds
(4,4-Difluorocyclohexyl)hydrazine dihydrochloride: Similar in structure but with different functional groups.
4,4-Difluorocyclohexanemethanol: Shares the difluorocyclohexyl group but lacks the hydrazine moiety.
Uniqueness
[(4,4-Difluorocyclohexyl)methyl]hydrazine is unique due to its combination of the difluorocyclohexyl group and the methylhydrazine moiety. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H14F2N2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(4,4-difluorocyclohexyl)methylhydrazine |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)3-1-6(2-4-7)5-11-10/h6,11H,1-5,10H2 |
InChI Key |
FTYKONVBBXNZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
